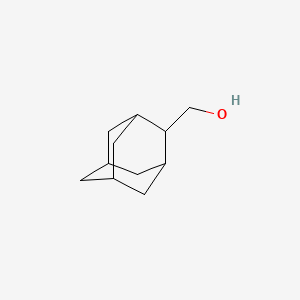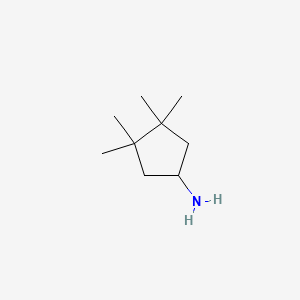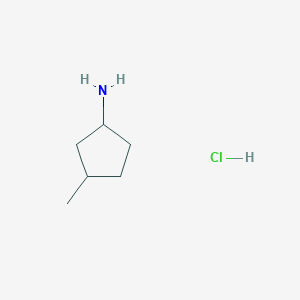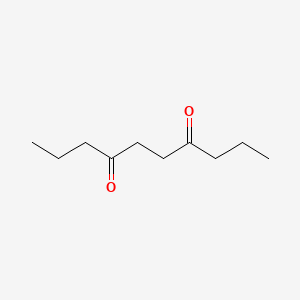
Decane-4,7-dione
Descripción general
Descripción
Decane-4,7-dione is an organic compound with the molecular formula C₁₀H₁₈O₂ It is a diketone, meaning it contains two ketone functional groups located at the fourth and seventh positions of the decane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decane-4,7-dione can be synthesized through several methods. One common approach involves the oxidation of decane-4,7-diol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions and yields the desired diketone.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic oxidation of decane using metal catalysts such as platinum or palladium. This method is advantageous due to its scalability and efficiency. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions: Decane-4,7-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the diketone into decane-4,7-diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Decane-4,7-diol.
Substitution: Substituted decane derivatives.
Aplicaciones Científicas De Investigación
Decane-4,7-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a precursor for biologically active compounds.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of decane-4,7-dione involves its interaction with various molecular targets. The carbonyl groups in the compound can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations. These interactions are crucial in its role as a synthetic intermediate and in its potential biological activities.
Comparación Con Compuestos Similares
Decane-2,5-dione: Another diketone with ketone groups at the second and fifth positions.
Decane-3,6-dione: A diketone with ketone groups at the third and sixth positions.
Decane-1,4-dione: A diketone with ketone groups at the first and fourth positions.
Uniqueness: Decane-4,7-dione is unique due to the specific positioning of its ketone groups, which influences its reactivity and the types of reactions it can undergo. This positioning makes it a valuable intermediate in organic synthesis, offering distinct pathways for chemical transformations compared to other diketones.
Propiedades
IUPAC Name |
decane-4,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-5-9(11)7-8-10(12)6-4-2/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIZTOMYXWRWBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCC(=O)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol](/img/structure/B3253642.png)
![1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B3253648.png)
![2,5-Diazabicyclo[4.1.0]heptane dihydrochloride](/img/structure/B3253650.png)
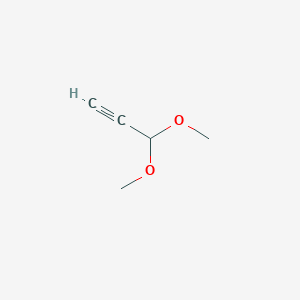
![2-(Methylthio)benzo[cd]indole](/img/structure/B3253673.png)
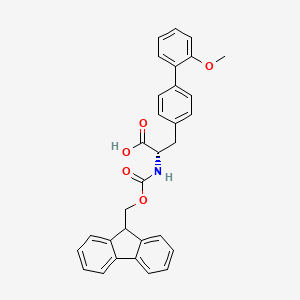


![tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3253716.png)
